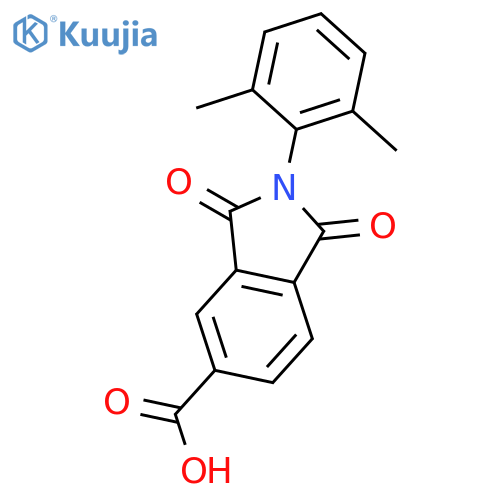

Cas no 110768-27-9 (2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)

110768-27-9 structure

商品名:2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid

- 2-(2,6-dimethylphenyl)-1,3-dioxo-5-isoindolinecarboxylic acid

- 110768-27-9

- CS-0335375

- SB65696

- 2-(2,6-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylicacid

- 4-Carboxy-N-(2,6-dimethylphenyl)phthalimide

- 2-(2,6-dimethylphenyl)-1,3-dioxo-isoindoline-5-carboxylic acid

- 2-(2,6-dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

- AKOS001607823

- DB-337497

- SCHEMBL1250706

- AK-918/11239036

- Oprea1_057807

- STK267987

- AT29805

- QGMBPHSYAMSDPV-UHFFFAOYSA-N

- 2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-iso indole-5-carboxylic acid

- 2-(2,6-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylic acid

-

- インチ: InChI=1S/C17H13NO4/c1-9-4-3-5-10(2)14(9)18-15(19)12-7-6-11(17(21)22)8-13(12)16(18)20/h3-8H,1-2H3,(H,21,22)

- InChIKey: QGMBPHSYAMSDPV-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C(=CC=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O

計算された属性

- せいみつぶんしりょう: 295.08445790Da

- どういたいしつりょう: 295.08445790Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 22

- 回転可能化学結合数: 2

- 複雑さ: 493

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

- 密度みつど: 1.4±0.1 g/cm3

- ふってん: 528.1±60.0 °C at 760 mmHg

- フラッシュポイント: 273.2±32.9 °C

- じょうきあつ: 0.0±1.5 mmHg at 25°C

2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM262326-10g |

2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |

110768-27-9 | 95%+ | 10g |

$1459 | 2021-08-18 | |

| TRC | B417220-50mg |

2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid |

110768-27-9 | 50mg |

$ 230.00 | 2022-06-07 | ||

| Chemenu | CM262326-1g |

2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |

110768-27-9 | 95%+ | 1g |

$*** | 2023-04-03 | |

| Chemenu | CM262326-5g |

2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |

110768-27-9 | 95%+ | 5g |

$1043 | 2021-08-18 | |

| TRC | B417220-5mg |

2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid |

110768-27-9 | 5mg |

$ 50.00 | 2022-06-07 | ||

| TRC | B417220-10mg |

2-(2,6-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic Acid |

110768-27-9 | 10mg |

$ 70.00 | 2022-06-07 | ||

| Chemenu | CM262326-1g |

2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |

110768-27-9 | 95%+ | 1g |

$313 | 2021-08-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1406045-1g |

2-(2,6-Dimethylphenyl)-1,3-dioxoisoindoline-5-carboxylic acid |

110768-27-9 | 97% | 1g |

¥3454.00 | 2024-08-09 |

2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid 関連文献

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Matthew Tirrell Soft Matter, 2011,7, 9572-9582

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

-

Sudip Mandal,Barla Thirupathi Org. Biomol. Chem., 2020,18, 5287-5314

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

110768-27-9 (2-(2,6-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid) 関連製品

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量